molecular formula C12H27N5O2 B608612 L-Lysyl-L-lysinamide CAS No. 134276-59-8

L-Lysyl-L-lysinamide

Cat. No. B608612
M. Wt: 273.381
InChI Key: UELKIOISOHAUNP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysyl-L-lysinamide is a bioactive chemical.

Scientific Research Applications

Enzymatic Hydrolysis and Proteolytic Coefficients

  • L-Lysyl-L-lysinamide substrates demonstrate susceptibility to hydrolytic action by trypsin, an enzyme that breaks down proteins. The rate of hydrolysis of these substrates is influenced by the side chain of the N-terminal amino acid residue. This can be crucial for understanding enzymatic processes and designing synthetic substrates for research and industrial applications (Izumiya et al., 1960).

Amino Acid Recognition in Protein Synthesis

  • In the context of protein synthesis, the effects of L-Lysine analogues, including L-Lysinamide, on aminoacylation by lysyl-tRNA synthetase have been studied. This research aids in understanding the specificities of enzyme-substrate interactions and how they impact protein synthesis (Levengood et al., 2004).

Application in Chemical Synthesis

  • The synthesis process of D,L-lysinamide as an intermediate in the production of L-lysine is significant in industrial chemistry, particularly in the development of synthetic routes for amino acids (Fuhrmann et al., 1973).

Role in Collagen Cross-Linking and Heart Failure

  • Lysyl oxidase, an enzyme that catalyzes the oxidation of lysine residues, has been studied in the context of heart failure. Understanding its role in collagen cross-linking in the heart can have implications for treatments of cardiac conditions (Lopez et al., 2009).

Impact on Renal Protein Reabsorption

  • The impact of L-Lysine on renal protein reabsorption has been investigated in a model of oral administration in rats. This research provides insights into the effects of amino acids on kidney function and protein handling (Thelle et al., 2006).

Kinetic Analysis of Enzymatic Hydrolysis

  • A kinetic analysis of trypsin-catalyzed hydrolysis of L-lysinamide provides valuable data on enzyme kinetics and the influence of substrate structure on enzymatic activity (Wang & Carpenter, 1968).

Lysyl Oxidase Function and Disease

  • The role of lysyl oxidase in the biosynthesis of collagens and elastin, and its implications in fibrotic and malignant diseases, offers insights into potential therapeutic targets (Kagan & Trackman, 1991).

Phenotypic Reversion in Cancer Research

  • The propeptide domain of lysyl oxidase has been shown to induce phenotypic reversion of Ras-transformed cells, suggesting its potential in cancer therapy (Palamakumbura et al., 2004).

properties

CAS RN

134276-59-8

Product Name

L-Lysyl-L-lysinamide

Molecular Formula

C12H27N5O2

Molecular Weight

273.381

IUPAC Name

Lysyl lysinamide, (S,S)-

InChI

InChI=1S/C12H27N5O2/c13-7-3-1-5-9(15)12(19)17-10(11(16)18)6-2-4-8-14/h9-10H,1-8,13-15H2,(H2,16,18)(H,17,19)/t9-,10-/m0/s1

InChI Key

UELKIOISOHAUNP-UWVGGRQHSA-N

SMILES

NCCCC[C@@H](C(N)=O)NC([C@H](CCCCN)N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-Lysyl-L-lysinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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